molecular formula C20H16FN3O5 B2709891 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-13-4

1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2709891
CAS No.: 868679-13-4
M. Wt: 397.362
InChI Key: HAPHPIKYXQRLDX-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, a nitrophenyl group, and a pyridine carboxamide

Scientific Research Applications

1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound may pose risks such as skin irritation, eye irritation, and respiratory sensitization. Proper handling precautions are necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with 2-methyl-4-nitroaniline to form an intermediate, which is then reacted with 2-oxopyridine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide
  • 1-[(2-bromophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide
  • 1-[(2-iodophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide

Uniqueness

1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-13-11-15(24(27)28)8-9-18(13)22-19(25)16-6-4-10-23(20(16)26)29-12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPHPIKYXQRLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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